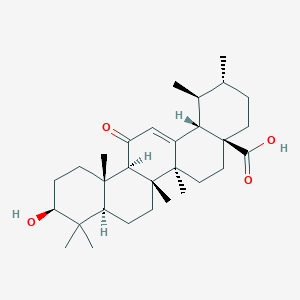![molecular formula C18H10ClF3N4 B3033622 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-56-6](/img/structure/B3033622.png)
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine (7-C5TFPP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. It is an intermediate for the synthesis of a variety of biologically active compounds, such as antifungal agents and antitumor agents. 7-C5TFPP has also been studied for its potential applications in the field of drug discovery and drug development.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Pyrazolo[1,5-a]pyrimidine derivatives, including 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine, have been synthesized using various methods. For example, a study by (Atta, 2011) details the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a closely related compound, from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines.
Molecular and Crystal Structure : The molecular and crystal structures of pyrazolo[1,5-a]pyrimidine derivatives have been studied in depth. For instance, (Lu Jiu-fu et al., 2015) synthesized and analyzed the crystal structure of a similar compound, providing insights into its geometric configuration.
Regioselective Synthesis : Studies like the one conducted by (Drev et al., 2014) explore the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the possibilities of creating various derivatives and functional groups, including the trifluoromethyl group.
Biological and Pharmacological Studies
Anticancer Activity : Research like (Jismy et al., 2021) and (Aggarwal et al., 2014) have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, suggesting their applicability in medicinal chemistry and drug design.
Antibacterial and Antimicrobial Properties : The antibacterial and antimicrobial effects of pyrazolo[1,5-a]pyrimidines have been a subject of research. For example, (Rostamizadeh et al., 2013) synthesized derivatives and evaluated their antibacterial activity.
Anti-Inflammatory Activity : Compounds like 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties, as seen in (Snieckus et al., 2015) and (Aggarwal et al., 2014).
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUFATWFARAMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)
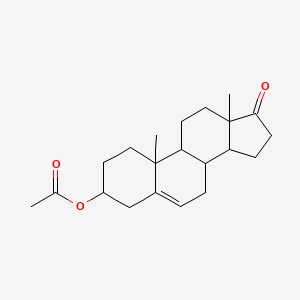
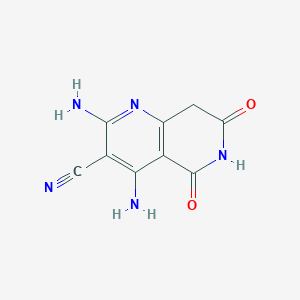
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)
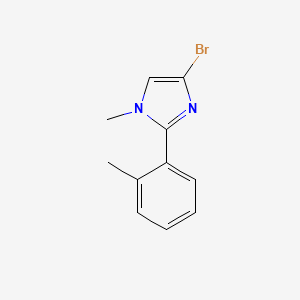
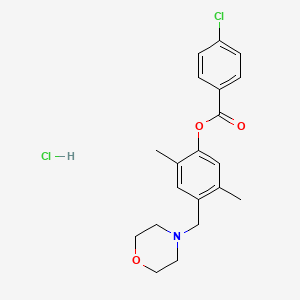
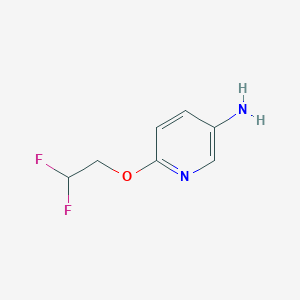
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)
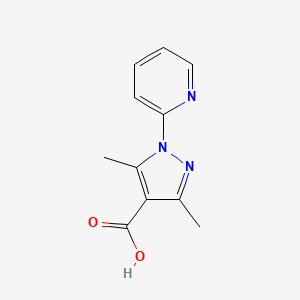
![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)
